molecular formula C13H14N4S B5456152 6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 5486-80-6

6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5456152
CAS No.: 5486-80-6
M. Wt: 258.34 g/mol
InChI Key: XWKONFNITNZGOI-UHFFFAOYSA-N
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Description

6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazine ring or the propylsulfanyl group.

Mechanism of Action

The mechanism of action of 6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Similar compounds to 6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole and triazine rings, along with the propylsulfanyl group, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

6-methyl-3-propylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-7-18-13-15-12-11(16-17-13)9-6-4-5-8(2)10(9)14-12/h4-6H,3,7H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKONFNITNZGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC(=C3N2)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423342
Record name STK508938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5486-80-6
Record name STK508938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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